molecular formula C10H16N2O2 B1600134 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile CAS No. 1026586-38-8

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1600134
CAS No.: 1026586-38-8
M. Wt: 196.25 g/mol
InChI Key: LILROIRKPWOZSK-UHFFFAOYSA-N
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Description

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C10H16N2O2. It is known for its unique structure, which includes a morpholine ring fused with a tetrahydropyran ring and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of morpholine with tetrahydropyran derivatives under controlled conditions. The nitrile group is introduced through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Morpholinotetrahydro-2H-pyran-4-carboxamide
  • 4-Morpholinotetrahydro-2H-pyran-4-carboxylic acid
  • 4-Morpholinotetrahydro-2H-pyran-4-methanol

Comparison: 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and properties compared to its analogs. The presence of the nitrile group allows for specific chemical transformations and interactions that are not possible with the carboxamide, carboxylic acid, or methanol derivatives .

Properties

IUPAC Name

4-morpholin-4-yloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILROIRKPWOZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441034
Record name 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026586-38-8
Record name 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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